Product packaging for 2-(4-Methylphenoxy)aniline hydrochloride(Cat. No.:CAS No. 100712-95-6)

2-(4-Methylphenoxy)aniline hydrochloride

Cat. No.: B3020371
CAS No.: 100712-95-6
M. Wt: 235.71
InChI Key: ZHPOBCXNLCEIDO-UHFFFAOYSA-N
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Description

2-(4-Methylphenoxy)aniline hydrochloride is a useful research compound. Its molecular formula is C13H14ClNO and its molecular weight is 235.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14ClNO B3020371 2-(4-Methylphenoxy)aniline hydrochloride CAS No. 100712-95-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylphenoxy)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO.ClH/c1-10-6-8-11(9-7-10)15-13-5-3-2-4-12(13)14;/h2-9H,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPOBCXNLCEIDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC=C2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100712-95-6
Record name 2-(4-methylphenoxy)aniline hydrochloride
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Synthetic Methodologies for 2 4 Methylphenoxy Aniline Hydrochloride

Established Synthetic Routes to 2-(4-Methylphenoxy)aniline and its Hydrochloride Salt

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The general mechanism for these reactions involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.org While the Suzuki-Miyaura coupling is renowned for C-C bond formation, its principles have been adapted for C-O bond formation to create diaryl ethers. libretexts.orgacs.orgresearchgate.netuwindsor.ca

In a typical approach for synthesizing 2-(4-Methylphenoxy)aniline, a palladium catalyst facilitates the coupling of an aryl halide (or triflate) with an organoboron compound. libretexts.org The development of specialized, sterically bulky dialkylbiarylphosphine ligands has been crucial in improving the efficiency and scope of these reactions. nih.gov These advanced ligands enhance the rates of the elementary steps within the catalytic cycle. nih.gov

The catalytic cycle can be summarized as:

Oxidative Addition : The palladium(0) catalyst reacts with an aryl halide (e.g., a 2-haloaniline derivative).

Transmetalation : The resulting palladium(II) complex reacts with a boron-based reagent (e.g., a boronic acid derived from 4-methylphenol).

Reductive Elimination : The final step forms the C-O bond of the diaryl ether product and regenerates the active palladium(0) catalyst. nih.govlibretexts.org

Nucleophilic Aromatic Substitution (SNAr) provides a classical and effective method for forming the diaryl ether linkage. fishersci.co.uk This reaction typically involves the attack of a nucleophile, in this case, the 4-methylphenoxide anion, on an aromatic ring that is substituted with a good leaving group (like a halogen) and activated by at least one strong electron-withdrawing group. youtube.com

The mechanism generally proceeds in two steps:

Addition : The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of an electron-withdrawing group, often in the ortho or para position, is crucial for stabilizing this intermediate. youtube.com

Elimination : The leaving group is expelled, and the aromaticity of the ring is restored to yield the final product. youtube.com

In an alternative pathway, when no strong activating groups are present, the reaction can proceed through a highly reactive benzyne intermediate via an elimination-addition mechanism. fishersci.co.ukyoutube.com

A practical and widely used approach involves a multi-step synthesis starting from readily available precursors like halogenated anilines and substituted phenols. uva.nl This method often employs a palladium-catalyzed C-O cross-coupling reaction, similar to the Ullmann condensation, to form the diaryl ether bond.

A representative synthesis would be the reaction between a 2-haloaniline (e.g., 2-bromoaniline or 2-chloroaniline) and 4-methylphenol (p-cresol) in the presence of a palladium catalyst and a base. The resulting 2-(4-Methylphenoxy)aniline is then isolated and treated with hydrochloric acid to precipitate the hydrochloride salt. This multi-step approach allows for modularity, as various substituted anilines and phenols can be used to generate a library of related compounds.

An alternative and powerful strategy involves the use of a nitro-aromatic precursor. In this pathway, the diaryl ether linkage is formed first, followed by the chemical reduction of a nitro group to the target aniline (B41778). chemistrysteps.com For instance, 2-chloro-1-nitrobenzene can be reacted with 4-methylphenol via a nucleophilic aromatic substitution reaction, where the nitro group acts as a strong activating group.

The subsequent reduction of the nitro group in the resulting 2-(4-methylphenoxy)-1-nitrobenzene is a key step. This transformation can be achieved using various well-established methods: wikipedia.org

Catalytic Hydrogenation : Using catalysts such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) with hydrogen gas. chemistrysteps.comwikipedia.org

Metal-Acid Systems : Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). chemistrysteps.com

This reductive approach is particularly useful because nitro compounds are often inexpensive and readily available feedstocks. nih.govfrontiersin.org The process can sometimes be performed as a one-pot reaction, combining the reduction of the nitro group with subsequent steps, which aligns with the principles of green chemistry. nih.govfrontiersin.orgrsc.org

Optimization of Reaction Conditions for Enhanced Yield and Purity

To maximize the efficiency and cost-effectiveness of the synthesis, reaction conditions must be carefully optimized. Key parameters include the choice of catalyst, ligand, solvent, base, and temperature.

In palladium-catalyzed cross-coupling reactions, the choice of ligand is critical and can significantly influence the reaction's outcome. rsc.org The properties of the ligand, such as its steric bulk and electronic characteristics, affect the stability and reactivity of the palladium catalyst. enscm.fr

Ligand Selection : Sterically bulky and electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands and N-heterocyclic carbenes (NHCs), have proven highly effective. nih.govrsc.orgnih.gov These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and allowing the use of less reactive starting materials like aryl chlorides. nih.govmit.edu

Catalyst Loading : Minimizing the amount of the expensive palladium catalyst is crucial for industrial applications. mdpi.com Optimization studies aim to find the lowest possible catalyst loading that still provides a high yield in a reasonable timeframe. However, reducing the loading too much can lead to incomplete reactions or catalyst deactivation. Research has shown that for some systems, reducing palladium loading from a higher level (e.g., 6.5 g/L) to a moderate level (e.g., 4.1 g/L) can be achieved without a significant loss in initial performance, though it may impact the catalyst's long-term durability. mdpi.com

The following table illustrates a hypothetical optimization of a palladium-catalyzed C-O coupling reaction, demonstrating how ligand choice and catalyst loading can impact product yield.

Entry Palladium Source Catalyst Loading (mol%) Ligand Base Solvent Temperature (°C) Yield (%)
1 Pd(OAc)₂ 2 PPh₃ K₂CO₃ Toluene 110 45
2 Pd₂(dba)₃ 2 BINAP Cs₂CO₃ Toluene 110 68
3 Pd₂(dba)₃ 2 Xantphos Cs₂CO₃ Dioxane 100 85
4 Pd(OAc)₂ 1 RuPhos K₃PO₄ Toluene 100 92
5 Pd(OAc)₂ 0.5 RuPhos K₃PO₄ Toluene 100 89

Data in the table is illustrative and based on general principles of catalyst optimization found in the literature. nih.govnih.gov

Table of Chemical Compounds

Chemical Name
2-(4-Methylphenoxy)aniline hydrochloride
2-(4-Methylphenoxy)aniline
4-methylphenol (p-cresol)
2-haloaniline
2-bromoaniline
2-chloroaniline
2-chloro-1-nitrobenzene
2-(4-methylphenoxy)-1-nitrobenzene
Aniline
Hydrochloric acid
Palladium on carbon (Pd/C)
Platinum(IV) oxide (PtO₂)
Iron (Fe)
Tin (Sn)
Zinc (Zn)
Palladium(II) acetate (Pd(OAc)₂)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
Triphenylphosphine (PPh₃)
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
Potassium Carbonate (K₂CO₃)
Cesium Carbonate (Cs₂CO₃)
Potassium Phosphate (K₃PO₄)
Toluene
Dioxane

Solvent Systems and Reaction Media Engineering

The synthesis of 2-(4-Methylphenoxy)aniline, the precursor to its hydrochloride salt, typically involves the formation of a diaryl ether linkage followed by the reduction of a nitro group or a direct C-N coupling reaction. The choice of solvent is critical in these transformations as it influences reactant solubility, reaction kinetics, and catalyst stability. Traditional methods like the Ullmann condensation often employ high-boiling polar aprotic solvents. These solvents are effective at solubilizing the reacting species and mediating the high temperatures often required for these reactions.

In modern cross-coupling reactions, such as the Buchwald-Hartwig amination, a broader range of solvents can be utilized. The selection is often dependent on the specific ligand and base system employed. The engineering of the reaction media also extends to biphasic systems or the use of phase-transfer catalysts, which can facilitate the reaction between components in different phases, potentially simplifying product isolation and reducing solvent waste.

Table 1: Comparison of Solvent Systems in the Synthesis of 2-Phenoxyaniline (B124666) Derivatives

Reaction TypeReactant 1Reactant 2CatalystBaseSolventTemperature (°C)Yield (%)
Ullmann Condensation2-Chloronitrobenzenep-CresolCuK₂CO₃DMF150-160~75
Buchwald-Hartwig2-Bromoaniline4-MethylphenolPd(OAc)₂ / LigandCs₂CO₃Toluene100-110>80
Nucleophilic Aromatic Substitution1-Fluoro-2-nitrobenzenep-Cresol-K₂CO₃DMSO120-130~90

Note: The data presented are representative examples from literature for analogous reactions and may not reflect optimized conditions for the specific synthesis of 2-(4-Methylphenoxy)aniline.

Temperature and Pressure Control Strategies

Temperature and pressure are critical parameters in the synthesis of 2-(4-Methylphenoxy)aniline. Conventional heating methods often require high temperatures to overcome the activation energy of C-O or C-N bond formation, particularly in less reactive systems. Precise temperature control is essential to minimize side reactions, such as thermal decomposition of reactants or products, and to ensure consistent product quality.

The use of sealed-vessel microwave reactors allows for rapid heating to temperatures above the solvent's boiling point by increasing the internal pressure. This "superheating" effect can dramatically reduce reaction times. Pressure control is also a key feature in continuous flow reactors, where it can be used to maintain the solvent in a liquid state at elevated temperatures, enabling safe and controlled high-temperature synthesis.

Table 2: Influence of Temperature and Pressure on Reaction Time and Yield

Synthesis MethodTemperature (°C)Pressure (bar)Reaction TimeYield (%)
Conventional Heating1501 (Atmospheric)12-24 hours70-80
Microwave-Assisted1805-1015-30 minutes>85
Continuous Flow20010-205-10 minutes>90

Note: This data is illustrative and compares general trends for related diaryl ether or aryl amine syntheses.

Acid-Base Catalysis and Stoichiometry

Acid-base catalysis and proper stoichiometry are fundamental to the successful synthesis of this compound. In Ullmann-type reactions for the formation of the diaryl ether intermediate, a base is required to deprotonate the phenolic reactant, forming the more nucleophilic phenoxide. The choice and stoichiometry of the base can significantly impact the reaction rate and yield. Common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).

In the subsequent reduction of a nitro group to an amine, acidic conditions are often employed, for instance, using tin(II) chloride in hydrochloric acid. The stoichiometry of the reducing agent is crucial for the complete conversion of the nitro group. For the final hydrochloride salt formation, a stoichiometric amount of hydrochloric acid is added to the synthesized aniline derivative. In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the choice of base is critical and is often interdependent with the ligand used. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently employed. researchgate.net

Advanced and Scalable Synthetic Techniques

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating the synthesis of compounds like 2-(4-Methylphenoxy)aniline. The rapid and uniform heating provided by microwave irradiation can lead to significant reductions in reaction times, often from hours to minutes, and can also result in higher product yields and purities compared to conventional heating methods. anton-paar.com This is attributed to the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to efficient and instantaneous localized superheating. For the synthesis of the diaryl ether precursor of the target molecule, microwave heating can effectively drive the Ullmann or Buchwald-Hartwig coupling reactions.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of a 2-Phenoxyaniline Analog

MethodTemperature (°C)TimePower (W)Yield (%)
Conventional Heating12012 hoursN/A72
Microwave-Assisted15020 minutes100-15089

Note: Data is based on representative studies of similar compounds and illustrates the general advantages of microwave-assisted synthesis.

Continuous Flow Reactor Methodologies for Aniline Derivatives

Continuous flow chemistry offers a safe, scalable, and efficient alternative to batch production for the synthesis of aniline derivatives. nih.govacs.org In a flow reactor, reactants are continuously pumped through a heated and pressurized tube or channel, where the reaction takes place. This methodology provides excellent control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency and yield. For the synthesis of 2-(4-Methylphenoxy)aniline, a multi-step sequence involving diaryl ether formation followed by nitro group reduction could be performed in a continuous flow setup. The inherent safety advantages of flow reactors, such as small reaction volumes and superior heat transfer, make them particularly suitable for handling potentially exothermic reactions or unstable intermediates.

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions aligns with the principles of green chemistry by reducing waste and minimizing the use of hazardous organic solvents. For the synthesis of diaryl ethers and aniline derivatives, solid-state reactions or reactions under neat conditions (without any solvent) can be facilitated by techniques such as grinding or microwave irradiation. In some cases, one of the reactants can act as the solvent, or the reaction can be carried out on a solid support. These solvent-free approaches can lead to higher reaction rates due to increased reactant concentration and can simplify product purification. While not yet universally applicable, research into solvent-free methods for C-O and C-N bond formation is an active area of investigation.

Purification and Isolation Procedures for this compound

The purification of this compound is a critical step to ensure the removal of unreacted starting materials, catalysts, and by-products from the synthesis. The final purity of the compound is crucial for its subsequent use. Standard laboratory techniques such as chromatographic separation and recrystallization are commonly employed for the purification of aniline derivatives and their salts.

Chromatographic Separation Techniques

Chromatographic methods are highly effective for the separation of the desired compound from impurities with different polarities. For aniline derivatives, both normal-phase and reversed-phase high-performance liquid chromatography (HPLC) can be utilized.

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method is generally suitable for the purification of polar compounds like aniline hydrochlorides. The choice of the stationary phase and mobile phase is critical for achieving good separation.

ParameterCondition
Stationary Phase C18 silica gel
Mobile Phase Acetonitrile/Water gradient with 0.1% trifluoroacetic acid
Detection UV at 254 nm
Flow Rate Dependent on column dimensions
Temperature Ambient

This table presents a typical set of conditions for the reversed-phase HPLC purification of an aniline derivative. The exact gradient and flow rate would be optimized for the specific separation.

Gas chromatography (GC) can also be employed for the analysis and purification of the free base, 2-(4-Methylphenoxy)aniline, before its conversion to the hydrochloride salt. The volatility of the compound allows for its separation based on boiling point and polarity differences.

ParameterCondition
Column Capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5 or HP-5)
Carrier Gas Helium or Nitrogen
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID)
Oven Program Temperature gradient from 100 °C to 280 °C

This table outlines general conditions for the GC analysis of an aniline derivative. The temperature program and carrier gas flow rate would be optimized for the specific compound and impurities.

Recrystallization and Trituration Methods

Recrystallization is a widely used and effective technique for the purification of solid crystalline compounds like this compound. The principle of this method is based on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures.

The selection of an appropriate solvent system is the most critical aspect of recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Furthermore, the impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures.

Common solvents for the recrystallization of aniline hydrochlorides include:

Ethanol

Methanol

Isopropanol

Water

Mixtures of the above solvents

Trituration is another purification technique that can be employed. This involves washing the solid material with a solvent in which the desired compound is insoluble, while the impurities are soluble. This process helps to remove soluble impurities from the surface of the solid.

TechniqueSolvent SystemProcedure
Recrystallization Ethanol/WaterThe crude product is dissolved in a minimal amount of hot ethanol. Water is then added dropwise until the solution becomes slightly turbid. The solution is then allowed to cool slowly to room temperature and then in an ice bath to induce crystallization. The purified crystals are collected by filtration.
Trituration Diethyl etherThe crude solid is suspended in diethyl ether and stirred for a period of time. The solid is then collected by filtration and washed with fresh diethyl ether to remove any remaining soluble impurities.

This table provides illustrative examples of recrystallization and trituration procedures for purifying an aniline hydrochloride. The specific solvent and conditions would be determined experimentally for optimal results.

Advanced Spectroscopic and Analytical Characterization of 2 4 Methylphenoxy Aniline Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound such as 2-(4-Methylphenoxy)aniline hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments would be essential for an unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (1H NMR) Chemical Shift Analysis

A ¹H NMR spectrum of this compound would be expected to display a series of signals corresponding to the distinct proton environments in the molecule. The aromatic region would likely show complex multiplets due to the protons on the two benzene rings. The protons on the aniline (B41778) ring and the phenoxy ring would exhibit different chemical shifts and coupling patterns based on their electronic environment and proximity to the ether linkage and the ammonium (B1175870) group. The methyl group protons on the phenoxy ring would typically appear as a singlet in the upfield region of the spectrum. The presence of the hydrochloride would likely lead to broadening of the N-H proton signal, which may also exchange with deuterium if a protic solvent like D₂O is used.

A hypothetical data table for the expected ¹H NMR chemical shifts is presented below. Please note that these are estimated values and actual experimental data is required for confirmation.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity
Aromatic Protons (Aniline Ring)6.8 - 7.5Multiplet
Aromatic Protons (Phenoxy Ring)6.9 - 7.2Multiplet
Methyl Protons (-CH₃)~2.3Singlet
Amine Protons (-NH₃⁺)Variable, broadSinglet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Assignment

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be observed for each unique carbon atom. The aromatic carbons would resonate in the downfield region (typically 110-160 ppm). The carbon bearing the amino group and the carbon involved in the ether linkage would have characteristic chemical shifts. The methyl carbon would appear at a significantly upfield chemical shift.

A hypothetical data table for the expected ¹³C NMR chemical shifts is provided below. These are approximate values and require experimental verification.

Carbon Assignment Expected Chemical Shift (ppm)
C-O (Phenoxy Ring)150 - 160
C-N (Aniline Ring)140 - 150
Aromatic C-H (Aniline Ring)115 - 130
Aromatic C-H (Phenoxy Ring)118 - 135
Aromatic C-C (Phenoxy Ring)130 - 140
Methyl Carbon (-CH₃)~20

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the same spin system, helping to assign protons on the individual aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations (typically 2-3 bonds) between protons and carbons, which is crucial for connecting the aniline and phenoxy rings through the ether linkage.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming the molecular formula of this compound (C₁₃H₁₄ClNO).

Fragmentation Pathway Interpretation

In the mass spectrometer, the molecular ion of 2-(4-Methylphenoxy)aniline can be induced to fragment into smaller, characteristic ions. By analyzing the masses of these fragment ions, a fragmentation pathway can be proposed, which provides further structural confirmation. Common fragmentation pathways for this type of molecule could involve cleavage of the ether bond, loss of the methyl group, or fragmentation of the aniline ring.

A hypothetical data table of potential major fragments is shown below. The exact fragmentation will depend on the ionization technique and energy used.

m/z Value Possible Fragment Structure
[M]+Intact Molecular Ion
[M - CH₃]+Loss of a methyl group
[M - C₇H₇O]+Cleavage of the ether bond (loss of p-cresol radical)
[C₆H₆N]+Fragment corresponding to the aniline portion
[C₇H₇O]+Fragment corresponding to the p-cresol portion

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy serves as a powerful, non-destructive technique for identifying the functional groups present within a molecule. By probing the vibrational energy levels of chemical bonds, both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide a molecular fingerprint, offering detailed structural insights.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a characteristic pattern of absorption bands corresponding to specific functional groups. For this compound, the FT-IR spectrum is expected to exhibit a series of key absorption bands that confirm its molecular structure.

Drawing analogies from structurally similar compounds like phenoxyaniline (B8288346), the spectrum would be characterized by vibrations of the amine group, the ether linkage, and the aromatic rings. The presence of the hydrochloride salt would influence the N-H stretching vibrations of the anilinium ion.

Key expected FT-IR absorption bands for this compound are detailed in the interactive table below.

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
N-H Stretch (Anilinium ion)3200-2800R-NH₃⁺
C-H Stretch (Aromatic)3100-3000Ar-H
C-H Stretch (Methyl)2960-2850-CH₃
C=C Stretch (Aromatic)1600-1450Aromatic Ring
N-H Bend (Anilinium ion)1600-1500R-NH₃⁺
C-O-C Asymmetric Stretch1260-1200Aryl Ether
C-O-C Symmetric Stretch1075-1020Aryl Ether
C-N Stretch1340-1250Aryl Amine
C-H Out-of-Plane Bend900-675Aromatic Ring Substitution

Note: The exact positions of these bands can be influenced by the specific substitution pattern and the solid-state effects of the hydrochloride salt.

Raman Spectroscopy Applications

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy excels in detecting vibrations of non-polar and symmetric bonds.

For this compound, Raman spectroscopy would be particularly useful for characterizing the vibrations of the aromatic rings and the C-O-C ether linkage. A study on a phenoxyaniline-based initiator identified the C-O-C stretching vibration at approximately 1010 cm⁻¹ and a sharp N-H stretching peak at 3313 cm⁻¹ in the neutral amine. researchgate.net In the hydrochloride salt, this N-H stretching frequency would be expected to shift. The aromatic ring vibrations, including the ring breathing modes, would also be prominent in the Raman spectrum, providing further confirmation of the compound's structure. researchgate.net

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique for determining the elemental composition of a compound. This destructive method provides the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.), which are then used to determine the empirical formula. For this compound (C₁₃H₁₄ClNO), elemental analysis is crucial for validating its stoichiometry.

The theoretical elemental composition of this compound is calculated from its molecular formula and the atomic weights of its constituent elements.

Theoretical Elemental Composition of C₁₃H₁₅ClN₂O

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.0113156.1362.52
HydrogenH1.011515.156.07
ChlorineCl35.45135.4514.19
NitrogenN14.01228.0211.22
OxygenO16.00116.006.41
Total 250.75 100.00

Experimental results from elemental analysis should closely match these theoretical values to confirm the empirical formula and the purity of the synthesized compound.

Chromatographic Methods for Purity Assessment

Chromatographic techniques are indispensable for assessing the purity of a chemical compound by separating it from any impurities or byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used methods for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each component.

For the trace analysis of 2-(4-Methylphenoxy)aniline, which is the free base of the hydrochloride salt, a suitable GC-MS method would likely involve a non-polar or medium-polarity capillary column (e.g., a 5% phenyl-polymethylsiloxane column). nih.gov The mass spectrum of 4-phenoxyaniline, an isomer of the free base, shows a prominent molecular ion peak, which is a common characteristic for many aromatic compounds. nih.gov This technique is highly sensitive and can detect and identify even minute quantities of volatile impurities.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. It is particularly well-suited for non-volatile or thermally sensitive compounds like this compound.

A reverse-phase HPLC method would be the most common approach for analyzing this compound. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. sielc.com The separation of phenoxyaniline isomers has been successfully achieved using such methods, indicating that HPLC can effectively resolve the target compound from its potential positional isomers and other impurities. welch-us.com By using a suitable detector, such as a UV detector set at a wavelength where the analyte absorbs strongly, HPLC can provide accurate quantitative analysis of the purity of this compound.

Theoretical and Computational Chemistry Studies on 2 4 Methylphenoxy Aniline Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can predict a wide range of molecular characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction.

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that combines a portion of the exact Hartree-Fock exchange with exchange and correlation functionals from other sources. It is widely used for a variety of molecular systems and is known to provide reliable geometries and electronic properties for organic molecules. For a molecule like 2-(4-Methylphenoxy)aniline hydrochloride, B3LYP would be suitable for initial geometry optimizations and frequency calculations.

The M06-2X functional is a high-nonlocality hybrid meta-GGA functional. It is part of the M06 suite of functionals developed by the Truhlar group and is particularly well-suited for main-group thermochemistry, kinetics, and noncovalent interactions. nih.gov Given the potential for intramolecular hydrogen bonding and other noncovalent interactions within this compound, M06-2X could offer a more accurate description of its energetic landscape compared to B3LYP. researchgate.net Studies on similar systems, such as substituted anilines, have successfully employed these functionals to elucidate electronic properties and reactivity. researchgate.net

A comparative study using both B3LYP and M06-2X would be beneficial. While B3LYP often provides excellent geometries, M06-2X might yield more accurate energy predictions, especially for conformational isomers where dispersion forces play a significant role. researchgate.net

Ab initio (from first principles) methods are based on solving the Schrödinger equation without empirical parameterization. These methods are generally more computationally demanding than DFT but can offer higher accuracy, often referred to as the "gold standard" in quantum chemistry.

CCSD(T) , which stands for Coupled Cluster with Singles, Doubles, and perturbative Triples, is a high-level ab initio method that provides very accurate energies for a wide range of molecules. It is particularly effective in accounting for electron correlation, which is crucial for accurate predictions of reaction barriers and interaction energies. For a molecule of the size of this compound, CCSD(T) calculations would be computationally expensive but could be used to benchmark the results obtained from more cost-effective DFT methods for smaller, representative fragments of the molecule. This approach helps to validate the chosen DFT functional and basis set. arxiv.orgchemrxiv.org

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. The quality of a basis set directly impacts the accuracy of the results.

For molecules containing elements like carbon, nitrogen, oxygen, and chlorine, Pople-style basis sets such as 6-31G(d,p) or 6-311+G(d,p) are commonly used. The "d,p" indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for describing the anisotropic nature of chemical bonds. The "+" signifies the inclusion of diffuse functions, which are important for describing anions, lone pairs, and noncovalent interactions. Given the presence of the amine and ether groups, as well as the hydrochloride counter-ion, a basis set with both polarization and diffuse functions, such as 6-311+G(d,p), would be a suitable choice for obtaining reliable results. researchgate.net

Basis set optimization involves performing calculations with progressively larger and more flexible basis sets until the desired property converges. For instance, one might compare the results from 6-31G(d,p), 6-311+G(d,p), and correlation-consistent basis sets like aug-cc-pVDZ to ensure that the chosen basis set is adequate for the property being investigated. researchgate.netusc.edu

Molecular Geometry and Conformational Analysis

The three-dimensional structure of this compound dictates many of its physical and chemical properties. Computational methods can be used to determine the most stable conformations and to provide detailed information about its geometry.

The presence of rotatable bonds in this compound, particularly the C-O-C ether linkage and the C-N bond, gives rise to multiple conformational isomers. A thorough conformational analysis is necessary to identify the global minimum energy structure and the relative energies of other low-lying conformers.

This analysis is typically performed by systematically rotating the key dihedral angles and calculating the energy at each point, a process known as a potential energy surface (PES) scan. The stationary points on the PES (minima and transition states) are then fully optimized to determine their structures and relative energies. Such studies are crucial for understanding the molecule's flexibility and the populations of different conformers at a given temperature. DFT methods, particularly M06-2X with its good performance for noncovalent interactions, are well-suited for this task. dergipark.org.tr

Table 1: Hypothetical Relative Energies of Conformational Isomers of 2-(4-Methylphenoxy)aniline (Note: This data is illustrative and not from a specific study on this molecule.)

Conformer Dihedral Angle (C-O-C-C) Relative Energy (kcal/mol)
1 0.00
2 60° 1.52
3 120° 3.15

Once the minimum energy conformer is identified, its geometric parameters can be analyzed in detail. These parameters, including bond lengths, bond angles, and dihedral angles, provide a complete description of the molecular structure.

Computational methods can predict these parameters with high accuracy, especially when benchmarked against experimental data from techniques like X-ray crystallography, if available. In the absence of experimental data for this compound, the calculated geometry can be compared to known structures of similar compounds, such as 2-phenoxyaniline (B124666) and substituted diphenyl ethers, to assess its reliability. stenutz.euchemicalbook.com

Table 2: Predicted Geometric Parameters for the Optimized Structure of 2-(4-Methylphenoxy)aniline (Note: This data is illustrative and based on typical values for similar molecular fragments.)

Parameter Atoms Involved Value
Bond Length C-N 1.40 Å
Bond Length C-O (ether) 1.37 Å
Bond Length C-C (aromatic) 1.39 Å
Bond Angle C-O-C 118.5°
Bond Angle C-C-N 120.2°

Electronic Properties and Molecular Orbital Analysis

Computational chemistry offers powerful tools to investigate the electronic structure and reactivity of molecules. For a given compound like this compound, these methods can provide insights into its behavior in chemical reactions.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic properties that help in understanding the chemical reactivity and kinetic stability of a molecule. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important parameter that correlates with the molecule's stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For a molecule like this compound, theoretical calculations, typically using Density Functional Theory (DFT), would be required to determine the precise energy values of the HOMO and LUMO. Without experimental or computational data, a specific data table cannot be generated.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack. For this compound, an MEP map would reveal the electron density distribution around the aromatic rings, the amine group, and the ether linkage, thereby identifying the most probable sites for chemical reactions.

Without specific computational studies, a data table detailing the charge distribution and dipole moment cannot be provided.

Reaction Mechanism and Kinetic Investigations

Understanding the mechanism and kinetics of a chemical reaction is crucial for controlling its outcome. Computational chemistry provides theoretical frameworks to study reaction pathways and predict reaction rates.

Transition State Theory (TST) is a fundamental theory used to calculate the rate constants of elementary chemical reactions. TST assumes a quasi-equilibrium between the reactants and a short-lived, high-energy species known as the transition state. By calculating the properties of the reactants and the transition state, such as their energies and vibrational frequencies, the rate of the reaction can be estimated. The application of TST to a reaction involving this compound would require the identification of the reaction pathway and the characterization of the relevant transition states on the potential energy surface.

For unimolecular reactions, the reaction rate can be dependent on the pressure of the system. The Rice–Ramsperger–Kassel–Marcus (RRKM) theory is a statistical theory used to describe the kinetics of such reactions. RRKM theory considers the distribution of energy among the vibrational and rotational modes of the molecule and calculates the rate constant as a function of the molecule's internal energy. This theory is particularly important for understanding reactions in the gas phase at different pressures. A study on the decomposition or isomerization of this compound would benefit from an RRKM analysis to understand its pressure-dependent kinetics.

Computational Insights into Oxidation, Reduction, and Substitution Pathways

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions, thereby providing insights into the mechanisms of oxidation, reduction, and substitution.

Oxidation Pathways: The oxidation of aniline (B41778) derivatives can proceed through various mechanisms, often involving the formation of radical cations. For 2-(4-Methylphenoxy)aniline, the primary sites for oxidation would be the nitrogen atom of the amino group and the electron-rich aromatic rings. Computational models can predict the ionization potential and the distribution of the highest occupied molecular orbital (HOMO) to identify the most probable site of initial electron loss. The presence of the electron-donating methyl and amino groups, as well as the ether linkage, would influence the electron density distribution. Theoretical calculations on similar substituted anilines suggest that the initial one-electron oxidation leads to a radical cation, which can then undergo further reactions such as dimerization or coupling. The hydrochloride form implies that the amine is protonated, which would significantly increase the oxidation potential compared to the free base, as the protonated amino group is a strong electron-withdrawing group.

Reduction Pathways: The reduction of this compound is less straightforward. The aromatic rings are generally resistant to reduction unless under harsh conditions. Computational studies can determine the electron affinity and the location of the lowest unoccupied molecular orbital (LUMO) to predict the most favorable site for electron addition. It is likely that the LUMO is distributed over the aniline ring system. However, the reduction potentials for such compounds are typically very negative, indicating a low propensity for reduction.

Substitution Pathways: Electrophilic aromatic substitution is a key reaction for aniline derivatives. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. In 2-(4-Methylphenoxy)aniline, the positions ortho and para to the amino group are of interest. However, one ortho position is sterically hindered by the bulky phenoxy group. Computational models can calculate the partial charges on the aromatic carbon atoms and the energies of the sigma complexes (Wheland intermediates) for substitution at different positions. These calculations would likely confirm that the para position to the amino group is the most favored site for electrophilic attack, followed by the available ortho position. The phenoxy ring is activated by the methyl group, but the ether oxygen's activating effect on the aniline ring is more direct.

A hypothetical summary of predicted reactivity based on computational principles for related compounds is presented in Table 1.

Reaction TypePredicted Favored Site/OutcomeInfluencing Factors
Oxidation Nitrogen atom (in free base), Aniline ringProtonation state, Electron-donating groups
Reduction Aromatic ringsHigh energy barrier, Negative reduction potential
Electrophilic Substitution Para-position to the amino groupSteric hindrance, Activating nature of NH2

Prediction of Structure-Reactivity Relationships and Spectroscopic Features

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models leverage computational descriptors to predict the biological activity and physicochemical properties of molecules. For this compound, such models could predict properties like its potential toxicity, environmental fate, or pharmacological activity based on its structural features.

Structure-Reactivity Relationships: Computational descriptors derived from the molecule's calculated electronic structure can be correlated with its reactivity. Key descriptors include the energies of the HOMO and LUMO, the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential (MEP). A smaller HOMO-LUMO gap generally implies higher reactivity. The MEP map can visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. For this molecule, the MEP would likely show a negative potential around the ether oxygen and a positive potential around the ammonium (B1175870) group in the hydrochloride form.

Spectroscopic Features: Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These theoretical spectra can be compared with experimental data to aid in the assignment of vibrational modes. For this compound, characteristic peaks would include the N-H stretching vibrations of the ammonium group, C-N stretching, C-O-C stretching of the ether linkage, and various aromatic C-H and C=C vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning peaks in experimental spectra and for confirming the molecular structure. The calculated chemical shifts are influenced by the electronic environment of each nucleus.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. The predicted transitions would likely involve π-π* transitions within the aromatic rings.

A summary of the types of predictable data is shown in Table 2.

Computational MethodPredicted Property/FeatureApplication
DFTHOMO/LUMO energies, MEPReactivity analysis, QSAR
DFTVibrational frequenciesIR spectrum assignment
GIAO (within DFT)NMR chemical shiftsNMR spectrum assignment
TD-DFTElectronic transitions (λmax)UV-Vis spectrum interpretation

Reactivity and Derivatization of 2 4 Methylphenoxy Aniline Hydrochloride in Organic Synthesis

Chemical Transformations Involving the Aromatic Rings

The two distinct aromatic rings in the molecule exhibit different susceptibilities to substitution reactions, governed by the electronic effects of their respective substituents.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity of this reaction are heavily influenced by the substituents already present on the ring. wikipedia.orgoneonta.edu In 2-(4-Methylphenoxy)aniline, both the amine (-NH₂) and the phenoxy (-OAr) groups are strong activating, ortho-, para-directing groups, making the aniline (B41778) ring highly susceptible to electrophilic attack. wikipedia.org Similarly, the second ring is activated by the ether oxygen and the methyl group.

However, the high reactivity of the aniline ring can present synthetic challenges.

Halogenation: Reaction with reagents like bromine water can lead to rapid polysubstitution, yielding products such as 2,4,6-tribromoaniline (B120722) derivatives, making it difficult to isolate monosubstituted products.

Nitration: The nitration of anilines is complicated by the basicity of the amino group. In the strongly acidic conditions required for nitration (e.g., HNO₃/H₂SO₄), the amine is protonated to form an anilinium ion (-NH₃⁺). This ion is a deactivating, meta-directing group, which can lead to a mixture of ortho-, para-, and meta-substituted products. youtube.com

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally unsuccessful with anilines. The amino group, acting as a Lewis base, complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards the desired substitution.

To overcome these challenges, the reactivity of the amine can be moderated by converting it into an amide (e.g., an acetanilide) through acetylation. The resulting amido group is still an ortho-, para-director but is less activating, allowing for more controlled substitutions. The amide can later be hydrolyzed back to the amine.

Table 1: Summary of Electrophilic Aromatic Substitution Reactions on Aniline Derivatives
ReactionReagent/CatalystTypical Outcome for AnilinesControl Strategy
Halogenation Br₂, H₂OPolysubstitution (e.g., tribromination)Acetanilide protection to achieve monohalogenation.
Nitration HNO₃, H₂SO₄Mixture of o/p and m-isomers due to anilinium ion formation. Oxidation side products.Acetanilide protection to favor p-nitration.
Sulfonation Fuming H₂SO₄Vigorous reaction forming anilinium hydrogen sulfate; heating yields sulfanilic acid.Controlled temperature and reaction time.
Friedel-Crafts Alkylation/Acylation R-X/AlCl₃ or RCOCl/AlCl₃Reaction fails due to complexation of the amine with the Lewis acid catalyst.Acetanilide protection allows the reaction to proceed.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. wikipedia.org This reaction is the mechanistic inverse of EAS and requires the aromatic ring to be electron-deficient. masterorganicchemistry.com This is typically achieved by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (such as a halide). wikipedia.orglibretexts.org

The aromatic rings of 2-(4-Methylphenoxy)aniline are electron-rich due to the presence of activating groups (-NH₂, -OAr, -CH₃). Consequently, the compound itself is not a suitable substrate for undergoing SNAr reactions.

However, the amine functionality of 2-(4-Methylphenoxy)aniline allows it to act as a potent nucleophile in SNAr reactions. It can attack electron-poor aryl halides or other activated aromatic systems to form more complex diarylamine or triarylamine structures. dur.ac.uk Kinetic studies on the reaction of aniline with highly activated substrates like 1,3,5-trinitrobenzene (B165232) have shown the formation of an intermediate σ-adduct, confirming this reactivity pattern. dur.ac.uk

Table 2: Role of 2-(4-Methylphenoxy)aniline in SNAr Reactions
RoleRequirementSuitability of 2-(4-Methylphenoxy)anilineExample Reaction
Substrate Electron-poor ring, good leaving group, electron-withdrawing groups (e.g., -NO₂) at o/p positions.No. The rings are electron-rich due to activating substituents.N/A
Nucleophile Available lone pair of electrons (e.g., on the amine nitrogen).Yes. The primary amine is a strong nucleophile.Reaction with 2,4-dinitrochlorobenzene to displace the chloride.

Reactions of the Amine Functionality

The primary amine group is a hub of reactivity, enabling a wide array of chemical transformations.

Oxidation to Quinone Derivatives

The oxidation of anilines can lead to a variety of products, including quinones and quinone imines. nih.gov The specific outcome is highly dependent on the oxidant and reaction conditions. The oxidation of catechols and other substituted phenols to their corresponding quinones is a well-established transformation. acs.orgnih.govmarquette.edu In the case of aniline derivatives, oxidation can be complex, sometimes leading to polymerization.

For a molecule like 2-(4-Methylphenoxy)aniline, oxidation could potentially target the aniline ring to form a quinone imine. The reaction likely proceeds through an initial one-electron oxidation to form a radical cation, which can then undergo further steps. The oxidation of similar catecholaldimines has been shown to produce stable o-benzoquinones. acs.orgnih.gov The presence of bulky substituents can increase the stability of the resulting oxidized forms. nih.gov

Reduction to Corresponding Amines

The term "reduction of an amine" is chemically imprecise, as the amine functionality is already in a reduced state. This section refers to the synthesis of the target amine, 2-(4-Methylphenoxy)aniline, via the reduction of a suitable precursor, most commonly the corresponding nitro compound, 1-(4-methylphenoxy)-2-nitrobenzene. This reduction is a fundamental and widely used transformation in organic synthesis for preparing anilines. youtube.comlboro.ac.ukmdpi.com

The conversion of the nitro group (-NO₂) to an amino group (-NH₂) can be achieved using a variety of reducing agents. researchgate.netgoogle.com The choice of reagent can be tailored based on the presence of other functional groups in the molecule. Density functional theory (DFT) studies on the reduction of nitrobenzene (B124822) over a Pt(111) catalyst suggest a stepwise mechanism involving the sequential hydrogenation and deoxygenation of the nitro group. lboro.ac.uk

Table 3: Common Reagents for the Reduction of Nitroarenes to Anilines
Reagent SystemDescription
Catalytic Hydrogenation H₂ gas with a metal catalyst (e.g., Pd/C, PtO₂, Raney Ni). A clean and efficient method.
Metal/Acid Metals such as Fe, Sn, or Zn in the presence of a strong acid like HCl. A classic and cost-effective method.
Hydrazine Hydrate Used with a catalyst like Raney Ni or FeCl₃, often in an alcohol solvent. google.com
Sodium Hydrosulfite Na₂S₂O₄ can be used for the selective reduction of nitro groups.

Diazotization Reactions and Subsequent Transformations

Primary aromatic amines undergo a crucial reaction known as diazotization, which converts them into highly versatile arenediazonium salts. organic-chemistry.org This reaction involves treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl), at cold temperatures (0–5 °C). youtube.com

The resulting diazonium salt of 2-(4-Methylphenoxy)aniline contains the diazonium group (-N₂⁺), which is an excellent leaving group as it departs as dinitrogen gas (N₂). This allows the diazonium group to be replaced by a wide range of nucleophiles in what are often called Sandmeyer or Sandmeyer-type reactions. youtube.comwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

Key transformations of the diazonium salt include:

Halogenation: Replacement of the diazonium group with -Cl, -Br (using CuCl, CuBr), or -I (using KI). wikipedia.orgorganic-chemistry.org Fluorination can be achieved via the Balz-Schiemann reaction using HBF₄. wikipedia.org

Cyanation: Introduction of a nitrile group (-CN) using CuCN. wikipedia.org

Hydroxylation: Formation of a phenol (B47542) by heating the diazonium salt in water.

Deamination: Replacement of the diazonium group with -H using hypophosphorous acid (H₃PO₂).

Azo Coupling: The diazonium ion can act as an electrophile, attacking another electron-rich aromatic ring (like a phenol or aniline) to form an azo compound (Ar-N=N-Ar'), which are often intensely colored dyes. youtube.com

Table 4: Synthetic Transformations of Arenediazonium Salts
Reaction NameReagent(s)Product Functional Group
Sandmeyer Reaction CuCl / CuBr-Cl / -Br
Sandmeyer Reaction CuCN-CN
Schiemann Reaction 1. HBF₄; 2. Heat-F
Iodination KI-I
Hydroxylation H₂O, Heat-OH
Deamination H₃PO₂-H
Azo Coupling Activated Aromatic Ring (e.g., Phenol)-N=N-Ar' (Azo compound)

Acylation, Alkylation, and Condensation Reactions

The primary amine group of 2-(4-Methylphenoxy)aniline is a key site for synthetic transformations, readily undergoing acylation, alkylation, and condensation reactions after neutralization of the hydrochloride salt.

Acylation: The reaction of the aniline's amino group with acylating agents, such as acyl chlorides or anhydrides, yields stable amide derivatives. This transformation is fundamental in peptide synthesis and for creating derivatives with altered chemical properties. organic-chemistry.org Various reagents can be employed for this purpose, often catalyzed by a base to deprotonate the aniline hydrochloride and neutralize the acidic byproduct.

Alkylation: Direct alkylation of the amino group is also feasible, typically using alkyl halides. However, these reactions can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as well as potential rearrangement byproducts. researchgate.net The use of solid acid catalysts in vapor-phase alkylations or specific methodologies like the Weinreb amidation can offer better selectivity. researchgate.netresearchgate.net

Condensation Reactions: 2-(4-Methylphenoxy)aniline can react with carbonyl compounds like aldehydes and ketones to form imines, also known as Schiff bases. beilstein-journals.orgresearchgate.net These condensation reactions are typically catalyzed by acids and involve the removal of water. researchgate.net The reaction of anilines with formaldehyde, for instance, can lead to the formation of more complex structures like methylene (B1212753) diphenyl diamines in the presence of acid catalysts. mdpi.com Similarly, condensation with β-dicarbonyl compounds can produce β-enaminones, which are versatile synthetic intermediates. researchgate.net

Table 1: Summary of Key Reactions at the Amino Group

Reaction Type Reagent Class Product Class Typical Conditions
Acylation Acyl Halides, Anhydrides Amides Base catalyst (e.g., pyridine, triethylamine)
Alkylation Alkyl Halides N-Alkyl Anilines Solid acid catalysts, heat
Condensation Aldehydes, Ketones Imines (Schiff Bases) Acid catalyst, removal of water

Derivatization Strategies for Analytical and Synthetic Applications

Derivatization is a chemical modification process used to convert a compound into a product with properties better suited for a specific analytical technique or for easier isolation and characterization. researchgate.net For 2-(4-Methylphenoxy)aniline, derivatization primarily targets the polar and reactive amino group.

In situ or pre-column derivatization is frequently used in chromatographic analysis (both HPLC and GC) to improve the separation and detection of amines. nih.govthermofisher.com Amines like 2-(4-Methylphenoxy)aniline can exhibit poor peak shape and tailing in gas chromatography due to their polarity and tendency to adsorb onto the column. nih.gov Derivatization converts the polar amine into a less polar, more stable derivative. thermofisher.com

Common derivatizing agents for primary amines include:

o-Phthaldialdehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives, which are ideal for fluorescence detection in HPLC. thermofisher.comnih.gov

9-fluorenylmethyl chloroformate (FMOC-Cl): Another reagent that forms fluorescent derivatives with primary and secondary amines, enhancing detection sensitivity. thermofisher.comnih.gov

Dansyl chloride: Creates stable, fluorescent derivatives suitable for HPLC with UV or fluorescence detection. nih.gov

Acylating Agents: Reagents like pentafluoropropionic anhydride (B1165640) (PFPA) are used to form derivatives that are more volatile and suitable for GC analysis, particularly with electron capture detection (ECD). jfda-online.com

Creating stable, crystalline derivatives is a classic strategy for the isolation, purification, and structural confirmation of compounds.

Amide Formation: As discussed in section 5.2.4, the most direct derivatization for 2-(4-Methylphenoxy)aniline is the formation of amides via acylation. Reacting the aniline with a suitable acyl chloride (e.g., benzoyl chloride) can yield a solid amide derivative with a sharp melting point, which aids in its identification and characterization. This is a common technique used in qualitative organic analysis. The direct synthesis of amides from esters and anilines is also possible, though it can require heat or specific catalysts like trimethylaluminum. researchgate.netmasterorganicchemistry.comnih.gov

Ester Formation: The parent compound, 2-(4-Methylphenoxy)aniline, does not have a functional group that can be directly converted to an ester. However, synthetic pathways to create related structures may involve the formation of esters and amides as key steps. For example, a patent describes the synthesis of 2-(4-aminophenoxy)alkanoic acids and their subsequent conversion to esters and amides. google.com This highlights the utility of these derivatives in multi-step synthetic sequences for isolating and purifying intermediates.

For gas chromatography (GC) analysis, the volatility of an analyte is crucial. researchgate.net The primary amine group in 2-(4-Methylphenoxy)aniline is polar and capable of hydrogen bonding, which reduces its volatility and can lead to poor chromatographic performance. nih.govepa.gov Derivatization is employed to mask this polar group, thereby increasing volatility and improving peak shape. researchgate.net

Key strategies include:

Acylation: Reaction with fluorinated anhydrides (e.g., trifluoroacetic anhydride, pentafluoropropionic anhydride) or acyl chlorides (e.g., 4-carbethoxyhexafluorobutyryl chloride) produces stable, volatile fluoroacyl derivatives. jfda-online.comnih.gov These derivatives are also highly responsive to electron capture detectors (ECD), significantly enhancing detection sensitivity. jfda-online.com

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen on the nitrogen atom with a nonpolar trimethylsilyl (B98337) (TMS) group. This eliminates hydrogen bonding, reduces polarity, and increases volatility, resulting in improved chromatographic separation. jfda-online.com

Table 2: Common Derivatization Strategies for Analytical Chromatography

Technique Goal Reagent Example Derivative Benefit
HPLC Enhance Detection o-Phthaldialdehyde (OPA) Fluorescent Isoindole High sensitivity with fluorescence detector
GC Improve Volatility & Peak Shape Trifluoroacetic Anhydride (TFAA) Trifluoroacetamide Increased volatility, reduced column adsorption
GC Improve Volatility & Peak Shape BSTFA N-trimethylsilyl (TMS) Masks polar N-H group, increases volatility
GC-MS Improve Separation & Identification 4-Carbethoxyhexafluorobutyryl chloride N-Acyl derivative Creates stable derivative with characteristic mass spectrum

Applications of 2 4 Methylphenoxy Aniline Hydrochloride in Advanced Research Domains

Role as a Key Intermediate in the Synthesis of Complex Molecules

Aniline (B41778) and its derivatives are fundamental precursors in organic synthesis. The structure of 2-(4-Methylphenoxy)aniline suggests its potential as an intermediate in the creation of more complex molecules with applications in various industries.

Precursor in Pharmaceutical and Agrochemical Synthesis

Building Block for Dyes, Pigments, and Specialty Chemicals

Aniline derivatives have historically been crucial in the synthesis of a wide array of dyes and pigments. coherentmarketinsights.combritannica.comresearchgate.net The general reactivity of the amino group in aniline compounds allows for diazotization and coupling reactions to form azo dyes. Structurally similar compounds, such as 2-(o-Tolyloxy)aniline, are noted for their role as dye intermediates. echemi.com However, specific examples or patents detailing the use of 2-(4-Methylphenoxy)aniline hydrochloride in the synthesis of particular dyes, pigments, or other specialty chemicals are not prominently featured in available research.

Synthesis of Polyimides and Other High-Performance Polymeric Materials

Aromatic diamines are essential monomers for the synthesis of high-performance polymers like polyimides, which are valued for their thermal stability and mechanical strength. researchgate.net The synthesis typically involves the polycondensation of a diamine with a dianhydride. While various substituted aminophenoxy compounds have been explored as monomers to impart specific properties such as solubility and low dielectric constants to the resulting polyimides, there is a lack of specific studies or patents that document the use of 2-(4-Methylphenoxy)aniline as a monomer in the production of polyimides or other high-performance polymers. researchgate.netysu.amntu.edu.tw

Utilization in Chemical Biology and Proteomics Research

The application of small molecules as tools in chemical biology and proteomics is a burgeoning area of research. These molecules can be used to probe biological systems, identify protein targets, and modulate protein-protein interactions.

Application as a Ubiquitin Binding Scaffold (UBS) in Proteomics

Small molecules that can bind to proteins like ubiquitin are of significant interest in proteomics for their potential to modulate cellular processes. However, there is no specific research in the available scientific literature that identifies or describes the use of this compound as a ubiquitin binding scaffold.

Studies on Protein-Protein Interactions and Ligand Binding

The modulation of protein-protein interactions (PPIs) is a key strategy in modern drug discovery. nih.govnih.govcapes.gov.br Small molecules that can either inhibit or stabilize these interactions are highly sought after. While the broader field of medicinal chemistry actively investigates various molecular scaffolds for this purpose, there are no specific studies that report the use of this compound in the investigation of protein-protein interactions or as a ligand in protein binding studies.

Investigations into Enzyme Inhibition and Kinetics

Derivatives of 2-phenoxyaniline (B124666) have been identified as significant inhibitors of cyclooxygenase (COX) enzymes, particularly showing selectivity for COX-2 over COX-1. chemicalbook.com This selective inhibition is a critical area of research for the development of anti-inflammatory agents with potentially fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The core structure of 2-(4-Methylphenoxy)aniline is analogous to compounds that have demonstrated potent COX-2 inhibitory activity. nih.gov

Research into related phenoxy acetic acid derivatives has provided insights into the kinetics of COX-2 inhibition. nih.gov While specific kinetic data for this compound is not extensively documented in publicly available literature, the inhibitory activities of analogous compounds are often characterized by their IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%).

To illustrate the potential inhibitory potency of this class of compounds, the following table presents data from studies on structurally related phenoxy derivatives targeting the COX-2 enzyme.

Compound ClassSpecific Analogue ExampleTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)
Phenoxy Acetic Acid DerivativesCompound 5fCOX-20.08133.34
Phenoxy Acetic Acid DerivativesCompound 7bCOX-20.0965.89
Phenoxy Acetic Acid DerivativesMefenamic Acid (Reference)COX-21.980.84
Phenoxy Acetic Acid DerivativesCelecoxib (Reference)COX-20.05298.6

This table is generated based on data for illustrative purposes from research on related phenoxy derivatives to show the potential areas of investigation for this compound. nih.gov

These studies underscore the potential of the phenoxyaniline (B8288346) scaffold in designing potent and selective enzyme inhibitors. Further kinetic studies on this compound would be necessary to fully elucidate its inhibitory mechanism, including determining whether it acts as a competitive, non-competitive, or uncompetitive inhibitor.

Exploration of Molecular Targets and Biological Pathways

The research applications of this compound and its analogues extend beyond enzyme inhibition to the modulation of various molecular targets and biological pathways. The diaryl ether motif is a versatile structure found in compounds targeting a range of biological processes. acs.orgresearchgate.net

One significant area of investigation for phenoxyaniline derivatives is their inhibitory action on the Na+/Ca2+ exchange system. google.com This system is crucial for maintaining cellular calcium homeostasis, and its dysregulation is implicated in cellular injury following ischemia. Compounds with a phenoxyaniline skeleton have been identified as inhibitors of this exchange system, presenting a potential avenue for therapeutic intervention in related conditions. google.com

Furthermore, the broader class of diaryl ether compounds has been extensively studied for anticancer activity. rsc.orgrsc.org These compounds can influence multiple biological pathways involved in cancer progression. For instance, some aniline derivatives have been investigated for their ability to modulate the Keap1-Nrf2-ARE pathway, which is a critical defense mechanism against oxidative stress and is often dysregulated in cancer. researchgate.net

The potential molecular targets for compounds based on the 2-(4-Methylphenoxy)aniline scaffold are diverse, reflecting the versatility of the diaryl ether structure. A summary of potential targets based on research into analogous compounds is presented below.

Potential Molecular TargetAssociated Biological PathwayTherapeutic Area of Interest
Cyclooxygenase-2 (COX-2)Prostaglandin SynthesisInflammation, Pain
Na+/Ca2+ Exchange SystemCellular Calcium HomeostasisIschemia-related Cell Injury
Various KinasesSignal Transduction PathwaysOncology
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)Oxidative Stress ResponseCancer, Neurodegenerative Diseases

This table summarizes potential molecular targets for the 2-(4-Methylphenoxy)aniline scaffold based on findings from related diaryl ether and phenoxyaniline compounds.

Contributions to Structure-Activity Relationship (SAR) Studies

The this compound structure serves as a valuable template for structure-activity relationship (SAR) studies, which are fundamental to medicinal chemistry and rational drug design.

Elucidating the Impact of Structural Modifications on Chemical and Biological Activities

SAR studies on phenoxyaniline and related diaryl ether derivatives aim to understand how modifications to the chemical structure affect their biological activity. Key areas of structural modification include the nature and position of substituents on both aromatic rings.

For example, in the context of COX-2 inhibition by phenoxy acetic acid derivatives, the presence of a bromo group at the para-position of one of the phenyl rings was found to influence both COX-1 and COX-2 inhibition. nih.gov Similarly, for 2-phenoxyaniline derivatives acting as inhibitors of the Na+/Ca2+ exchange system, the presence of a halogen atom, such as fluorine, on the phenoxy ring was found to be preferable for potent activity. google.com

The methyl group at the para-position of the phenoxy ring in this compound is a key structural feature. SAR studies would involve synthesizing analogues with this methyl group shifted to the ortho- or meta-positions, or replaced with other functional groups (e.g., methoxy, chloro, trifluoromethyl) to probe the effect on a specific biological target.

Rational Design of Novel Analogues for Targeted Research

The insights gained from SAR studies enable the rational design of novel analogues with improved potency, selectivity, and pharmacokinetic properties. By identifying the structural features that are essential for a desired biological effect, researchers can design new molecules that are more effective and have fewer off-target effects.

For instance, based on the SAR of phenoxyaniline derivatives as Na+/Ca2+ exchange inhibitors, novel compounds with optimized alkoxy groups and halogen substitutions could be designed to enhance their inhibitory activity. google.com The process of rational design is iterative, involving cycles of design, synthesis, and biological evaluation to refine the chemical structure and maximize its therapeutic potential. The 2-(4-Methylphenoxy)aniline core provides a robust starting point for such design efforts across various therapeutic targets.

Future Directions and Emerging Research Avenues for 2 4 Methylphenoxy Aniline Hydrochloride

Development of More Sustainable and Environmentally Benign Synthetic Routes

The synthesis of diaryl ethers, the core structure of 2-(4-Methylphenoxy)aniline hydrochloride, has traditionally relied on methods that are often energy-intensive and utilize harsh reagents. The future of its synthesis lies in the adoption of green chemistry principles to minimize environmental impact and improve efficiency. Research is increasingly focused on alternatives to traditional Ullmann condensation and Buchwald-Hartwig amination reactions, which can require expensive catalysts and ligands.

Key areas of development include:

Microwave-Assisted Synthesis: This technique offers significant advantages over conventional heating by enabling rapid, uniform heating, which can drastically reduce reaction times and improve yields. rsc.orgresearchgate.net Microwave-assisted protocols, often performed under catalyst-free and ligand-free conditions, present a more eco-friendly and cost-effective approach. rsc.orgorganic-chemistry.org

Novel Catalytic Systems: There is a strong push towards replacing expensive palladium catalysts with more abundant and less toxic metals like copper and iron. organic-chemistry.org Copper-based nanocatalysts, for instance, have been shown to be effective and economical for C-O cross-coupling reactions. jsynthchem.com Furthermore, the development of biological enzyme catalysts presents a promising frontier, potentially solving issues of high energy consumption, incomplete reactions, and the formation of difficult-to-separate byproducts in traditional syntheses. google.com

Solvent-Free and Alternative Solvent Conditions: Eliminating volatile organic solvents is a core goal of green chemistry. Research into solid-liquid phase-transfer catalysis and reactions performed under solvent-free conditions are gaining traction. researchgate.net When solvents are necessary, the use of greener alternatives like water or ionic liquids is being explored.

Table 1: Comparison of Synthetic Routes for Diaryl Ether Synthesis
MethodKey AdvantagesCatalyst ExamplesReferences
Traditional Ullmann CondensationWell-established methodCopper (High temperature) organic-chemistry.orgwipo.int
Palladium-Catalyzed CouplingHigh generality and scopePd(OAc)2 with N-heterocyclic carbene ligands organic-chemistry.org
Microwave-Assisted SynthesisRapid reaction times, eco-friendlyOften catalyst-free rsc.orgorganic-chemistry.org
Copper Nanocatalyst SystemsEconomical, effective, sustainableCopper nanoparticles jsynthchem.com
Biological Enzyme CatalysisHigh purity, reduced pollution, mild conditionsCustom biological enzymes google.com

Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis and molecular design. researchgate.net For a compound like this compound, these technologies can accelerate development by predicting reaction outcomes, optimizing synthetic routes, and identifying novel derivatives with enhanced properties.

Predictive Synthesis: ML models, particularly neural networks, are being trained on vast datasets of chemical reactions to predict the major products of a given set of reactants and conditions. nih.govresearchgate.net This approach can save significant time and resources by avoiding failed experiments in the laboratory. nih.govresearchgate.net For the synthesis of this specific compound, AI could predict the yield and purity for various sustainable methods, helping researchers select the most promising route before entering the lab. rjptonline.org

Retrosynthesis and Route Optimization: Computer-aided synthesis planning (CASP) tools powered by AI can propose multiple synthetic pathways for a target molecule. nih.gov By integrating with retrosynthesis software, researchers can identify the most efficient and cost-effective routes, considering factors like the availability of starting materials and the number of steps. labmanager.com

De Novo Drug Design: Generative AI models can design novel molecules from scratch that are optimized for specific properties. labmanager.comnih.gov Starting with the 2-(4-Methylphenoxy)aniline scaffold, AI could generate new derivatives with predicted improvements in biological activity, solubility, or stability, guiding medicinal chemists toward the most promising candidates for further investigation.

Exploration of Novel Catalytic Applications in Organic Transformations

Future research could explore its use in:

Cross-Coupling Reactions: Derivatives of phenoxyaniline (B8288346) could be developed as ligands for transition metal catalysts (e.g., palladium, nickel, copper) used in C-C, C-N, and C-O bond-forming reactions, which are fundamental to organic synthesis.

Asymmetric Catalysis: By introducing chiral centers into the molecule, it could serve as a ligand for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is critical in the pharmaceutical industry.

Photoredox Catalysis: The aromatic systems within the molecule could be functionalized to participate in photoredox reactions. Research has demonstrated that aniline (B41778) derivatives can undergo C-N bond activation via uranyl photoredox catalysis, highlighting the potential for this class of compounds to engage in novel, light-driven transformations. oup.com

Expansion into Optoelectronic and Advanced Materials Science

Aniline derivatives are foundational components in the development of conductive polymers and other advanced materials. researchgate.netrsc.org Polyaniline (PANI) is well-known for its unique electronic and optical properties. rsc.org By incorporating the 4-methylphenoxy group, the properties of the resulting polymer can be fine-tuned.

Emerging avenues in this area include:

Conductive Polymers and Sensors: The polymerization of 2-(4-Methylphenoxy)aniline or its derivatives could yield new polymers with tailored solubility, processability, and conductivity. rsc.org The substituent group can influence the polymer's morphology and electronic structure, making it a candidate for use in chemical sensors, where interactions with analytes can induce a measurable change in conductivity or optical properties. rsc.org

Organic Light-Emitting Diodes (OLEDs): Aromatic amines are frequently used as hole-transporting materials in OLEDs. The specific electronic properties imparted by the substituted phenoxy group could make this compound a scaffold for developing new materials for more efficient and stable OLED devices.

Dyes and Pigments: The chromophoric nature of the aromatic system suggests that derivatives could be developed as precursors for novel dyes and pigments with specific light-absorbing properties. ontosight.ai

Synergistic Research with Other Interdisciplinary Fields

The true potential of this compound will be unlocked through collaborations that bridge chemistry with other scientific disciplines. The phenoxyaniline scaffold is already known to be a "privileged structure" in medicinal chemistry, appearing in compounds with a wide range of biological activities.

Medicinal Chemistry and Pharmacology: Phenoxyaniline derivatives have been investigated for a multitude of therapeutic applications, including as anti-inflammatory agents, inhibitors of the Na+/Ca2+ exchange system for treating ischemic diseases, and for their potential anticancer activity. google.com Future research could involve screening this compound and its analogues for activity against new biological targets.

Agrochemistry: Related phenoxyaniline compounds have been developed as herbicides. google.comguidechem.com Interdisciplinary research with plant scientists and agricultural chemists could explore the potential of this specific molecule as a lead compound for new, more selective, and environmentally safer crop protection agents.

Polymer Science: As mentioned, collaboration with materials scientists is crucial for developing new polymers. knowde.com Research in this area would focus on characterizing the thermal, mechanical, and electronic properties of polymers derived from this monomer, aiming for applications ranging from advanced coatings to flexible electronics. rsc.orgontosight.ai

Table 2: Potential Interdisciplinary Applications of the Phenoxyaniline Scaffold
FieldPotential ApplicationKnown Activity of DerivativesReferences
PharmacologyAnti-inflammatory drugs (NSAIDs)COX-2 inhibition
Cardiovascular MedicineTreatment of ischemic heart diseaseNa+/Ca2+ exchange system inhibition google.com
AgrochemistryHerbicidesWeed growth inhibition google.comguidechem.com
Materials ScienceConductive polymers, sensorsTunable electronic/optical properties rsc.org

Q & A

Q. What protocols ensure reproducibility in scale-up synthesis?

  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size (laser diffraction) and crystallinity (PXRD).
  • PAT (Process Analytical Technology) : Use inline FTIR for real-time monitoring of nitro reduction endpoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.